6-(2-(((9H-Fluoren-9-yl)methoxy)carbonyl)hydrazinyl)nicotinic acid
Overview
Description
“6-(2-(((9H-Fluoren-9-yl)methoxy)carbonyl)hydrazinyl)nicotinic acid” is a chemical compound with the CAS Number: 444794-69-8. It has a molecular weight of 375.38 . The compound is solid in physical form and should be stored at 4°C, protected from light .
Molecular Structure Analysis
The IUPAC name of the compound is 6-{2-[(9H-fluoren-9-ylmethoxy)carbonyl]hydrazino}nicotinic acid . The InChI code is 1S/C21H17N3O4/c25-20(26)13-9-10-19(22-11-13)23-24-21(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18H,12H2,(H,22,23)(H,24,27)(H,25,26) .Physical and Chemical Properties Analysis
The compound is solid in physical form . It should be stored at 4°C, protected from light .Scientific Research Applications
Synthesis and Applications in Peptide Chemistry :
- N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) α-amino acids are used to synthesize enantiomerically pure N-Fmoc-protected β-amino acids. This method, involving the Arndt-Eistert protocol, is significant for peptide chemistry, providing high yield and efficiency in just two steps (Ellmerer-Müller, Brössner, Maslouh, & Takó, 1998).
Potential Antineoplastic Activities :
- Studies on 6-substituted nicotinamides and nicotinic acids, including variants of the compound , have shown moderate activity against leukemia in preliminary screenings (Ross, 1967).
Inhibitor of Carbonic Anhydrase III for Managing Dyslipidemia and Cancer :
- 6-Substituted nicotinic acid analogs, including 6-(2-(((9H-Fluoren-9-yl)methoxy)carbonyl)hydrazinyl)nicotinic acid, have been identified as inhibitors of carbonic anhydrase III, a new pharmacological target for dyslipidemia and cancer management (Mohammad, Alzweiri, Khanfar, & Al-Hiari, 2017).
Self-assembled Structures from Modified Amino Acids :
- The compound forms self-assembled structures when modified on aliphatic uncharged single amino acids. These structures have potential in designing novel architectures for various functions (Gour, Koshti, Naskar, Kshtriya, & Narode, 2021).
Enzyme-activated Surfactants for Carbon Nanotubes :
- N-Fluorenyl-9-methoxycarbonyl-protected amino acids, which include the studied compound, have been utilized as surfactants for carbon nanotubes. These surfactants can be enzymatically activated to create homogeneous aqueous nanotube dispersions (Cousins, Das, Sharma, Li, Mcnamara, Hillier, Kinloch, & Ulijn, 2009).
Safety and Hazards
Properties
IUPAC Name |
6-[2-(9H-fluoren-9-ylmethoxycarbonyl)hydrazinyl]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c25-20(26)13-9-10-19(22-11-13)23-24-21(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18H,12H2,(H,22,23)(H,24,27)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOJASKAYXOQGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NNC4=NC=C(C=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90728706 | |
Record name | 6-(2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}hydrazinyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90728706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
444794-69-8 | |
Record name | 6-(2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}hydrazinyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90728706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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